2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one
CAS No.: 64178-64-9
Cat. No.: VC11223865
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64178-64-9 |
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Molecular Formula | C8H11ClN2O2 |
Molecular Weight | 202.64 g/mol |
IUPAC Name | 2-butyl-4-chloro-5-hydroxypyridazin-3-one |
Standard InChI | InChI=1S/C8H11ClN2O2/c1-2-3-4-11-8(13)7(9)6(12)5-10-11/h5,12H,2-4H2,1H3 |
Standard InChI Key | UHFQJGAGKJGKRU-UHFFFAOYSA-N |
SMILES | CCCCN1C(=O)C(=C(C=N1)O)Cl |
Canonical SMILES | CCCCN1C(=O)C(=C(C=N1)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure centers on a pyridazinone ring, a six-membered aromatic system containing two nitrogen atoms at positions 1 and 2. Substituents at positions 2, 4, and 5 impart distinct electronic and steric properties:
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Position 2: A butyl group () enhances lipophilicity and may influence metabolic stability.
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Position 4: A chlorine atom () introduces electronegativity, potentially affecting reactivity in substitution reactions.
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Position 5: A hydroxyl group () offers hydrogen-bonding capability, impacting solubility and intermolecular interactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 216.665 g/mol | |
Exact Mass | 216.067 g/mol | |
LogP | 1.705 | |
Polar Surface Area (PSA) | 44.12 Ų |
The moderate LogP value suggests balanced solubility in both aqueous and organic media, making it suitable for diverse synthetic applications. The polar surface area, indicative of hydrogen-bonding potential, aligns with the presence of hydroxyl and carbonyl groups .
Synthesis and Manufacturing Pathways
While no direct synthesis route for 2-butyl-4-chloro-5-hydroxypyridazin-3(2H)-one is documented in the provided sources, analogous methods for chlorinated pyridazinones offer plausible strategies.
Chlorination of Pyridazinone Precursors
A common approach to introducing chlorine into heterocycles involves treating hydroxyl or ketone precursors with chlorinating agents like phosphorus oxychloride (). For example, 3-chloro-6-(2-hydroxyphenyl)pyridazine is synthesized in one step from its pyridazinone analog using , bypassing the need for hydroxyl group protection . Applying this method, 5-hydroxypyridazin-3(2H)-one could undergo chlorination at position 4 under controlled conditions.
Hypothetical Reaction Scheme:
Key variables include reaction temperature, stoichiometry, and catalyst use. Excessive may lead to over-chlorination, necessitating precise control .
Cyclization of Hydrazine Derivatives
Pyridazinones are often synthesized via cyclization of dicarbonyl compounds with hydrazines. For instance, 2-butyl-4-chloro-5-methoxypyridazin-3(2H)-one—a structural analog—is prepared by condensing pentamidine hydrochloride with glyoxal, followed by dehydration and methoxylation . Adapting this route, substituting methoxylation with hydroxylation could yield the target compound.
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.
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Biological Screening: Evaluating antimicrobial, anticancer, or enzyme-inhibitory activities.
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Structure-Activity Relationships (SAR): Modifying substituents to enhance desired properties.
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